2,3,3-Trifluoroprop-1-ene chemical structure and bonding
2,3,3-Trifluoroprop-1-ene chemical structure and bonding
An In-depth Technical Guide to the Chemical Structure and Bonding of 2,3,3-Trifluoroprop-1-ene
Abstract
This technical guide provides a comprehensive analysis of 2,3,3-trifluoroprop-1-ene (an isomer of HFO-1243yf), a member of the hydrofluoroolefin (HFO) class of compounds. HFOs are of significant interest as potential replacements for chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) due to their low environmental impact. This document delves into the nuanced structural and electronic properties of 2,3,3-trifluoroprop-1-ene, offering insights for researchers, chemists, and professionals in materials science and drug development. Given the limited specific literature for this particular isomer, this guide synthesizes data from foundational chemical principles and authoritative experimental data from closely related analogs, primarily its isomer 3,3,3-trifluoropropene, to construct a robust and scientifically grounded profile.
Introduction and Identification
2,3,3-Trifluoroprop-1-ene is a fluorinated alkene with the chemical formula C₃H₃F₃.[1] As an HFO, it belongs to a class of unsaturated organic compounds containing hydrogen, fluorine, and carbon. The strategic placement of fluorine atoms significantly alters the molecule's chemical and physical properties compared to its non-fluorinated counterpart, propene. Understanding its structure is paramount for predicting its reactivity and exploring its potential as a fluorinated building block, or synthon, in advanced organic synthesis. While its direct applications are not widely documented, its structure suggests potential utility in polymer chemistry and as a precursor for creating more complex molecules where the inclusion of fluorine can enhance properties like metabolic stability or binding affinity—a key consideration in modern drug discovery.[2]
| Identifier | Value | Source |
| IUPAC Name | 2,3,3-trifluoroprop-1-ene | PubChem[1] |
| Molecular Formula | C₃H₃F₃ | PubChem[1] |
| Molecular Weight | 96.05 g/mol | PubChem[1] |
| CAS Number | 158664-13-2 | PubChem[1] |
| Canonical SMILES | C=C(C(F)F)F | PubChem[1] |
| InChIKey | JMRIJKGIVGYIAD-UHFFFAOYSA-N | PubChem[1] |
Molecular Structure and Chemical Bonding
A molecule's reactivity is a direct consequence of its three-dimensional structure and the nature of its chemical bonds. Here, we dissect the architecture of 2,3,3-trifluoroprop-1-ene.
Lewis Structure, Hybridization, and Valence Shell Electron Pair Repulsion (VSEPR) Theory
The connectivity of 2,3,3-trifluoroprop-1-ene involves a carbon-carbon double bond between C1 and C2, and a single bond between C2 and C3.
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C1 (CH₂ group): This carbon is bonded to two hydrogen atoms and the C2 carbon via a double bond. VSEPR theory predicts a trigonal planar geometry around C1, consistent with sp² hybridization .
-
C2 (CF group): This carbon is bonded to C1 (double bond), C3 (single bond), and a fluorine atom. This arrangement also results in a trigonal planar geometry and sp² hybridization .
-
C3 (CHF₂ group): This carbon is bonded to C2 and two fluorine atoms and one hydrogen atom. VSEPR theory predicts a tetrahedral geometry around C3, indicating sp³ hybridization .
Caption: Hybridization scheme of 2,3,3-Trifluoroprop-1-ene.
Bond Lengths and Angles: A Comparative Analysis
Direct experimental data for 2,3,3-trifluoroprop-1-ene is scarce. However, a highly authoritative study on its isomer, 3,3,3-trifluoropropene , using gas electron diffraction provides excellent reference values.[3] These data serve as a baseline for understanding the geometric parameters.
| Parameter | Propene (Experimental) [3] | 3,3,3-Trifluoropropene (Experimental) [3] | 2,3,3-Trifluoroprop-1-ene (Predicted) |
| r(C=C) | 1.342 Å | 1.318 Å | Shorter than propene, likely ~1.32 Å |
| r(C-C) | 1.506 Å | 1.495 Å | ~1.50 Å |
| r(C-F) | N/A | 1.347 Å | ~1.34 - 1.36 Å |
| ∠(C-C=C) | 124.3° | 125.8° | ~125-127° |
| ∠(C-C-F) | N/A | 112.0° | ~111-113° (at C3) |
Causality and Predictions for 2,3,3-Trifluoroprop-1-ene:
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C=C Bond Length: In 3,3,3-trifluoropropene, the C=C bond is significantly shorter than in propene.[3] This is attributed to the strong electron-withdrawing (inductive) effect of the -CF₃ group, which pulls electron density from the adjacent C-C single bond, indirectly affecting the double bond. For 2,3,3-trifluoroprop-1-ene, a fluorine atom is directly attached to the double bond at C2. This vinylic fluorine will exert a powerful inductive effect, further polarizing and likely shortening the C=C bond.
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C-C Bond Length: The C-C single bond is slightly shorter in the fluorinated analog compared to propene.[3] A similar length is expected in 2,3,3-trifluoroprop-1-ene.
-
C-C=C Bond Angle: The bond angle is wider in 3,3,3-trifluoropropene than in propene, likely due to steric repulsion from the larger -CF₃ group.[3] A similarly wide angle is anticipated for 2,3,3-trifluoroprop-1-ene.
Electronic Effects and Molecular Orbital (MO) Theory
The defining feature of this molecule is the influence of its three fluorine atoms. Fluorine's high electronegativity creates significant electronic effects:
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Inductive Effect (-I): Each C-F bond is highly polar, with fluorine pulling electron density away from the carbon backbone. This makes the entire carbon framework electron-deficient, particularly the C=C double bond.
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Molecular Dipole: The vector sum of the individual C-F and C-H bond dipoles results in a significant net molecular dipole moment.
From a molecular orbital perspective, the C=C double bond consists of one sigma (σ) bond and one pi (π) bond. The fluorine atom at the C2 position directly influences the π-system. Its electronegativity lowers the energy of both the bonding (π) and antibonding (π) molecular orbitals. This has profound implications for reactivity: a lower-energy Lowest Unoccupied Molecular Orbital (LUMO, i.e., the π orbital) makes the molecule more susceptible to attack by nucleophiles.
Caption: Simplified MO diagram for the C=C π-bond.
Predicted Spectroscopic Signature
Spectroscopy is the primary method for structural elucidation. While a definitive spectrum for 2,3,3-trifluoroprop-1-ene is not publicly available, we can predict its key features with high confidence based on established principles.[4][5][6]
Infrared (IR) Spectroscopy
The IR spectrum is dictated by molecular vibrations.[7] Key absorptions would include:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |
| =C-H Stretch (sp²) | 3100 - 3000 | Characteristic of hydrogens on a double bond. |
| -C-H Stretch (sp³) | 3000 - 2850 | From the hydrogen on the C3 carbon. |
| C=C Stretch | 1680 - 1640 | May be intensified due to attached fluorine. |
| C-F Stretch | 1400 - 1000 | Typically very strong and complex absorptions. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed structural information, especially ¹⁹F NMR for fluorinated compounds.[8]
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¹H NMR:
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CH₂ Group (C1): Two protons would appear as distinct signals due to their different geometric relationships (cis/trans) to the fluorine on C2. Each signal would be split by the other proton (geminal coupling) and by the fluorine atoms (H-F coupling).
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CH Group (C3): One proton would appear as a complex multiplet, split by the two geminal fluorine atoms on C3 and the vinylic fluorine on C2.
-
-
¹⁹F NMR: This would be the most informative spectrum.
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CF Group (C2): One fluorine signal, split into a complex multiplet by the C1 protons and the C3 proton and fluorines.
-
CF₂ Group (C3): Two fluorine atoms which may be diastereotopic, potentially giving rise to two distinct signals. Each would be split by the other geminal fluorine, the C3 proton, and the C2 fluorine.
-
-
¹³C NMR:
-
C1, C2, C3: Three distinct signals are expected. Each carbon signal would be split by the fluorine atoms attached to or near it (C-F coupling), providing clear evidence of the fluorine substitution pattern.
-
Synthesis and Reactivity Profile
Proposed Synthetic Pathway
The synthesis of HFOs often involves the dehydrohalogenation (removal of HX) or dehalogenation of saturated or more halogenated precursors. A plausible route to 2,3,3-trifluoroprop-1-ene could be the dehydrochlorination of 2-chloro-2,3,3-trifluoropropane. This reaction is typically base-mediated.
Caption: Proposed workflow for the synthesis of 2,3,3-Trifluoroprop-1-ene.
Experimental Protocol (Hypothetical):
-
A reaction vessel is charged with a solution of potassium hydroxide (KOH) in an ethanol/water mixture.
-
The precursor, 2-chloro-2,3,3-trifluoropropane, is added dropwise to the stirred base solution at an elevated temperature.
-
The reaction mixture is refluxed for several hours to ensure complete conversion.
-
The product, being volatile, can be distilled directly from the reaction mixture and collected in a cold trap.
-
Further purification can be achieved by fractional distillation.
This proposed method is based on well-established procedures for synthesizing related HFOs.[9][10]
Predicted Reactivity
The electron-deficient nature of the C=C double bond, caused by the three fluorine atoms, dictates its reactivity. Unlike typical electron-rich alkenes that undergo electrophilic addition, 2,3,3-trifluoroprop-1-ene is expected to be more susceptible to nucleophilic attack . This makes it a valuable substrate for reactions like Michael additions, where nucleophiles add to the double bond. It can also serve as a monomer in polymerization reactions to produce fluoropolymers, which are known for their high thermal stability and chemical resistance.[11]
Potential Applications in Research and Development
While not a drug itself, 2,3,3-trifluoroprop-1-ene holds potential as a specialized building block in chemical synthesis.
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Drug Development: The introduction of fluorine into drug candidates is a common strategy to enhance metabolic stability, improve lipophilicity, and increase binding affinity. Molecules like 2,3,3-trifluoroprop-1-ene can serve as starting points for synthesizing novel, complex fluorinated heterocycles or side chains for incorporation into larger pharmacologically active molecules.[12]
-
Materials Science: As a fluorinated olefin, it has the potential to be used in the synthesis of specialty polymers and materials. Fluoropolymers are valued for their low surface energy, high thermal resistance, and chemical inertness, making them suitable for advanced coatings, seals, and membranes.[2]
Conclusion
2,3,3-Trifluoroprop-1-ene is a molecule whose properties are dominated by the strong electronic influence of its fluorine substituents. Its structure features a blend of sp² and sp³ hybridized carbons, leading to a polarized and electron-deficient C=C double bond. This foundational analysis, built upon authoritative data from analogous compounds and first principles, predicts a unique spectroscopic signature and a reactivity profile geared towards nucleophilic chemistry. For researchers in drug discovery and materials science, 2,3,3-trifluoroprop-1-ene represents a potentially valuable, though under-explored, synthon for the rational design of novel fluorinated compounds.
References
-
Braun, T., Wehmeier, F., & Altenhöner, K. (n.d.). Catalytic C-F Activation of Hexafluoropropene at Rhodium: Formation of (3,3,3-Trifluoropropyl)silanes. Wiley-VCH. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information 1H NMR, 19F NMR and 13C NMR Spectra of Products. [Link]
-
AZoM. (2019). 1H, 19F, and 13C Analysis in Under Two Minutes. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19050220, 2,3,3-Trifluoroprop-1-ene. PubChem. [Link]
- Google Patents. (n.d.).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2736716, 2-Chloro-3,3,3-trifluoroprop-1-ene. PubChem. [Link]
-
Williamson, D., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar. [Link]
-
Tokue, I., Fukuyama, T., & Kuchitsu, K. (1973). Molecular structures of propene and 3,3,3-trifluoropropene determined by gas electron diffraction. Journal of Molecular Structure, 17(2), 207–223. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72374507, 2,3,3-Trichloro-3-fluoroprop-1-ene. PubChem. [Link]
-
Gerig, J.T. (n.d.). Fluorine NMR. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
Michigan State University. (n.d.). Infrared Spectroscopy. [Link]
- Google Patents. (n.d.). WO2015166847A1 - Method for producing trans-1-chloro-3,3,3-trifluoropropene.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12672, 3,3,3-Trifluoropropene. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54369454, 1-Chloro-2,3,3-trifluoroprop-1-ene. PubChem. [Link]
-
Papasavva, S., et al. (2010). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. Bentham Open. [Link]
-
Blanco, M. B., et al. (2020). Mechanism for the reaction of 3,3,3-trifluoro-2-(trifluoromethyl)propene with OH radicals via addition of OH to the double bond. New Journal of Chemistry. [Link]
- Google Patents. (n.d.). US8791309B2 - Synthesis of 3,3,3-trifluoropropyne.
-
Gautam, R., et al. (2022). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. MDPI. [Link]
-
The Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy. [Link]
-
EPG Pathshala. (2018). IR Spectroscopy, vibrational frequency; Types of vibrations. YouTube. [Link]
- Google Patents. (n.d.). US10577296B2 - Process for preparing 3,3,3-trifluoroprop-1-ene.
-
Gautam, R., et al. (2022). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. ResearchGate. [Link]
Sources
- 1. 2,3,3-Trifluoroprop-1-ene | C3H3F3 | CID 19050220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sci-hub.ru [sci-hub.ru]
- 4. azom.com [azom.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 7. edu.rsc.org [edu.rsc.org]
- 8. biophysics.org [biophysics.org]
- 9. US4220608A - Preparation of 3,3,3-trifluoropropene-1 - Google Patents [patents.google.com]
- 10. US10577296B2 - Process for preparing 3,3,3-trifluoroprop-1-ene - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. 3,3,3-Trifluoropropene | C3H3F3 | CID 12672 - PubChem [pubchem.ncbi.nlm.nih.gov]
